molecular formula C8H5N3O B8485196 Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Pyrido[2,3-b]pyrazine-7-carboxaldehyde

Cat. No.: B8485196
M. Wt: 159.14 g/mol
InChI Key: YZYQOEMPUOXDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrido[2,3-b]pyrazine-7-carboxaldehyde: is a heterocyclic compound with the molecular formula C₈H₅N₃O. It is a member of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of science and industry. The compound features a fused ring system consisting of a pyridine ring and a pyrazine ring, with an aldehyde functional group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido[2,3-b]pyrazine-7-carbaldehyde typically involves multicomponent reactions. One common method includes the condensation of appropriate aldehydes with amines and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and may require heating to facilitate the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for pyrido[2,3-b]pyrazine-7-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Pyrido[2,3-b]pyrazine-7-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Pyrido[2,3-b]pyrazine-7-carboxaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique electronic and optical properties .

Biology and Medicine: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of potential therapeutic agents targeting various diseases .

Industry: In the industrial sector, pyrido[2,3-b]pyrazine-7-carbaldehyde is utilized in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific functional properties .

Mechanism of Action

The mechanism of action of pyrido[2,3-b]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Uniqueness: Pyrido[2,3-b]pyrazine-7-carboxaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity and allows for further chemical modifications.

Properties

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

pyrido[2,3-b]pyrazine-7-carbaldehyde

InChI

InChI=1S/C8H5N3O/c12-5-6-3-7-8(11-4-6)10-2-1-9-7/h1-5H

InChI Key

YZYQOEMPUOXDRT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(C=N2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

7-Vinyl-pyrido[2,3-b]pyrazine (68 mg, 0.43 mmol) was dissolved in dioxane (4 ml) and water (5 ml). OsO4 (0.227 ml of a 2.5% t-BuOH solution, 0.024 mmol) was added, followed by sodium periodate (276 mg, 1.3 mmol). The reaction mixture was allowed to stir at room temperature. After 2 h, the reaction was judged complete by TLC, and the reaction mixture was partitioned between ethyl acetate and brine. The brine was removed and washed one additional time with ethyl acetate. The combined ethyl acetate extracts were washed again with brine, dried using MgSO4, and concentrated under vacuum to yield the title product (65 mg, 95%) as a dark, nearly black, solid. 1H NMR (DMSO-d6): δ=10.37 (s, 1H), 9.55 (d, 1H, J=2.2 Hz,), 9.28 (d, 1H, J=1.7 Hz), 9.21 (d, 1H, J=1.7 Hz), 9.10 (d, 1H, J=2.2 Hz). Calculated mass=159.15, [M+H]+=160. HPLC Method D: 97.5% @ 210-370 nm; 97.9% @ 318 rm; RT=2.4 min.
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
276 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
95%

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